molecular formula C19H29BO3 B12077419 2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12077419
M. Wt: 316.2 g/mol
InChI Key: HOPMNJOQLZHSBP-UHFFFAOYSA-N
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Description

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is known for its stability and reactivity in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Cyclohexylmethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

[ \text{3-(Cyclohexylmethoxy)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents are used.

Major Products

    Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

    Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioconjugates and probes for biological imaging.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The primary mechanism of action for 2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability of the boronic ester.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the cyclohexylmethoxy group, leading to different reactivity and selectivity.

Uniqueness

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, making it a preferred reagent in various synthetic applications. The presence of the cyclohexylmethoxy group provides additional steric and electronic effects, which can influence the outcome of reactions.

Properties

Molecular Formula

C19H29BO3

Molecular Weight

316.2 g/mol

IUPAC Name

2-[3-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h8,11-13,15H,5-7,9-10,14H2,1-4H3

InChI Key

HOPMNJOQLZHSBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CCCCC3

Origin of Product

United States

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